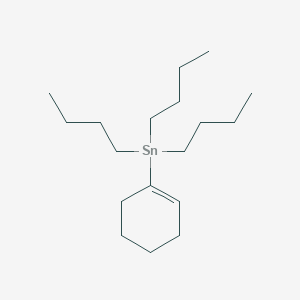

Stannane, tributyl-1-cyclohexen-1-yl-

Description

Contextualization of Organostannanes as Pivotal Synthetic Intermediates

Organostannanes are organometallic compounds that serve as pivotal synthetic intermediates in a multitude of chemical transformations. sigmaaldrich.com Their stability and selective reactivity make them highly favored in complex synthetic pathways. wikipedia.org A key application of organostannanes is in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. sigmaaldrich.comossila.com The Stille reaction, a widely used coupling reaction between an organostannane and an organohalide, exemplifies the synthetic utility of these compounds. organic-chemistry.orgwikipedia.org

Organostannanes are valued for their air and moisture stability, a characteristic that simplifies their handling and purification. wikipedia.orgorgsyn.org They are also compatible with a wide range of functional groups, allowing for their use in the late-stage functionalization of complex molecules. orgsyn.orgyoutube.com The versatility of organostannanes is further demonstrated by their participation in various other reactions, including organostannane additions to aldehydes and imines, and hydrostannylation of unsaturated bonds. wikipedia.orgwikipedia.org

Significance of Stannane (B1208499), tributyl-1-cyclohexen-1-yl- within Modern Organic Synthesis

Stannane, tributyl-1-cyclohexen-1-yl-, with the chemical formula C₁₈H₃₆Sn, holds a significant position in modern organic synthesis primarily due to its role as a carrier of the 1-cyclohexenyl moiety. a2bchem.com This vinylstannane is a versatile building block for the introduction of this specific cyclic alkene structure into a wide array of organic molecules. a2bchem.com

The principal application of Stannane, tributyl-1-cyclohexen-1-yl- is in the Stille cross-coupling reaction. a2bchem.com In this palladium-catalyzed process, the 1-cyclohexenyl group is transferred from the tin atom to an organic halide or pseudohalide, forming a new carbon-carbon bond. This method provides an efficient route to synthesize complex molecules containing the cyclohexene (B86901) framework, which is a common structural motif in natural products and pharmaceutical intermediates. wikipedia.orga2bchem.com

Below is a table summarizing the key properties of Stannane, tributyl-1-cyclohexen-1-yl-:

| Property | Value |

| CAS Number | 100073-20-9 |

| Molecular Formula | C₁₈H₃₆Sn |

| Molecular Weight | 371.18 g/mol |

| Appearance | Not available |

| Boiling Point | Not available |

| Density | Not available |

Historical Development and Key Methodological Advancements in its Utilization

The journey of organotin chemistry began in the mid-19th century, with significant expansion in the 20th century following the discovery of Grignard reagents, which facilitated the synthesis of tin-carbon bonds. wikipedia.orglupinepublishers.com The industrial applications of organotin compounds as PVC stabilizers and biocides spurred further research and development in this area from the 1950s onwards. lupinepublishers.comresearchgate.net

The utility of Stannane, tributyl-1-cyclohexen-1-yl-, is intrinsically linked to the development of palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, first reported by John Kenneth Stille in the late 1970s. sigmaaldrich.comwikipedia.org This reaction provided a powerful and general method for forming carbon-carbon bonds under mild conditions, greatly enhancing the synthetic potential of organostannanes. uwindsor.ca

Advancements in the Stille reaction, such as the development of more efficient catalyst systems and the use of co-catalysts like copper(I) salts, have further improved the utility of vinylstannanes like Stannane, tributyl-1-cyclohexen-1-yl-. organic-chemistry.org The synthesis of such vinylstannanes can be achieved through methods like the hydrostannylation of alkynes or the reaction of organolithium or Grignard reagents with tributyltin halides. wikipedia.org For instance, a common route to vinylstannanes involves the reaction of a vinylmagnesium bromide with tributyltin chloride. wikipedia.org These methodological advancements have solidified the role of Stannane, tributyl-1-cyclohexen-1-yl- as a valuable tool for synthetic chemists.

Properties

IUPAC Name |

tributyl(cyclohexen-1-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1H,2,4-6H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYRCTCRALMZKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472555 | |

| Record name | Stannane, tributyl-1-cyclohexen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100073-20-9 | |

| Record name | Stannane, tributyl-1-cyclohexen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Stannane, Tributyl 1 Cyclohexen 1 Yl

Hydrostannylation Approaches for Vinylstannane Generation

Hydrostannylation of alkynes can be achieved through several mechanistic pathways, including transition metal catalysis, radical-mediated reactions, and Lewis acid catalysis. orgsyn.org The choice of method significantly influences the isomeric purity of the resulting vinylstannane product. For a terminal alkyne, hydrostannylation can yield three potential isomers: the α-vinylstannane, the (E)-β-vinylstannane, and the (Z)-β-vinylstannane. Controlling the reaction to favor one of these products is a key challenge addressed by modern synthetic methodologies.

Transition metal catalysis is a powerful tool for controlling the outcome of hydrostannylation reactions. researchgate.net Metals like palladium, molybdenum, and ruthenium have been extensively studied, with palladium being the most widely utilized. qub.ac.uk These catalysts typically operate via a syn-addition mechanism, leading to specific stereochemical outcomes.

Palladium complexes are highly effective catalysts for the hydrostannylation of alkynes. qub.ac.uk However, the selectivity of these reactions is often dependent on the specific substrate, ligands, and reaction conditions. bohrium.com For terminal alkynes, palladium catalysis typically favors the formation of the β-vinylstannane. qub.ac.uk The geometry of the double bond in the starting material can also direct the outcome, with Z-enynols exclusively yielding α-vinyl stannanes. organic-chemistry.org The choice of phosphine (B1218219) ligands can also be used to control the regiochemistry of the reaction. researchgate.net Furthermore, platinum catalysts, which have been less studied, can offer superior selectivity for the β-(E)-vinyl stannane (B1208499) compared to palladium systems. bohrium.comscispace.com

Table 1: Overview of Palladium and Platinum-Catalyzed Hydrostannylation

| Catalyst System | Predominant Product | Selectivity Notes |

|---|---|---|

| Palladium Complexes | β-vinyl stannane | Selectivity is often substrate and ligand-dependent. qub.ac.ukbohrium.com |

Magnesium-catalyzed hydrostannylation has emerged as a cost-effective and efficient alternative to methods using transition metals. organic-chemistry.orgorganic-chemistry.org Using catalysts such as dibutylmagnesium (MgBu₂), this method provides excellent yields and high levels of regio- and stereoselectivity for a wide array of both terminal and internal alkynes under mild conditions. acs.orgorganic-chemistry.orgacs.org For internal alkynes, the reaction generally produces the (Z)-vinylstannane isomer. organic-chemistry.org In the case of terminal alkynes, adjustments to the reaction temperature can be employed to enhance the stereoselectivity, favoring the formation of the (E)-vinylstannane. organic-chemistry.org Mechanistic investigations suggest the reaction may proceed through the Lewis acidic activation of either the tin hydride or the alkyne itself. organic-chemistry.orgacs.org

Table 2: Substrate Scope in Magnesium-Catalyzed Hydrostannylation

| Alkyne Type | Catalyst | Key Outcome |

|---|---|---|

| Symmetrical Internal | MgBu₂ | Excellent yields and stereoselectivity for (Z)-product. acs.org |

| Unsymmetrical Internal | MgBu₂ | High stereoselectivity and regioselectivity for the β-(Z) isomer. acs.orgacs.org |

A sophisticated approach to controlling regioselectivity involves the use of tunable heterobimetallic catalysts. nih.govresearchgate.net Specifically, N-heterocyclic carbene (NHC) copper complexes paired with a metal carbonyl component, (NHC)Cu-[MCO], allow for a switch between Markovnikov and anti-Markovnikov addition by simply changing the metal partner. organic-chemistry.orgorganic-chemistry.org

This divergent selectivity is governed by the Cu/M pairing:

IMesCu-FeCp(CO)₂ : This catalyst system directs the hydrostannylation of terminal alkynes to produce the α-vinylstannanes, which are often challenging to synthesize using other methods. organic-chemistry.orgnih.gov

IMesCu-Mn(CO)₅ : In contrast, this pairing favors the formation of (E)-β-vinylstannanes from a variety of alkyl-substituted terminal alkynes. organic-chemistry.orgnih.govresearchgate.net

This method provides a high degree of control under mild reaction conditions and is applicable to gram-scale synthesis. nih.gov Mechanistic studies point to two different catalytic cycles depending on the metal pairing, which accounts for the divergent regioselectivity. nih.govorganic-chemistry.org

Table 3: Regioselectivity Control with Heterobimetallic Catalysts

| Catalyst | Alkyne Type | Major Product Isomer |

|---|---|---|

| MeIMesCu-FeCp(CO)₂ | Simple alkyl-substituted | α-vinylstannane nih.gov |

Radical-mediated hydrostannylation is a classic method for preparing vinylstannanes and typically involves the use of an initiator like azobisisobutyronitrile (AIBN) at elevated temperatures. orgsyn.org While effective, this approach often suffers from a lack of stereo- and regiocontrol, which is a significant drawback compared to catalytic methods. qub.ac.uk The reaction can sometimes lead to mixtures of isomers. To mitigate side reactions, radical inhibitors such as galvinoxyl can be added to prevent the isomerization of the desired (E)-vinylstannane product. orgsyn.org

The use of Lewis acids can also mediate the hydrostannylation of alkynes. acs.orgorgsyn.org This approach can offer high regio- and stereoselectivity. For instance, the Lewis acidic hydrostannane Bu₂Sn(OTf)H has been shown to be highly effective for the hydrostannylation of propargyl alcohols. semanticscholar.org The mechanism of the magnesium-catalyzed reaction is also believed to involve the Lewis acidic activation of the reagents. organic-chemistry.org This suggests that Lewis acidity plays a crucial role in activating the C≡C triple bond for the addition of the tin hydride.

Transition Metal-Catalyzed Hydrostannylation of Alkynes

Carbon-Tin Bond Formation via Organometallic Reagents

The direct formation of a carbon-tin bond is a cornerstone of organostannane synthesis. This can be accomplished using highly reactive organometallic reagents that facilitate the coupling of a tributylstannyl group to a cyclohexenyl precursor.

Reaction of Allylic Organometallic Species with Organostannyl Electrophiles

Allyltin compounds exhibit significant reactivity, enabling the transfer of an allyl group. One of the foundational reactions in this category involves the substitution of organic halides with an allyltin species. These reactions can proceed via a free-radical mechanism. For less reactive substrates, the presence of a transition metal catalyst, such as palladium, can facilitate the cross-coupling between allylstannanes and aryl or vinyl halides.

Stannyllithium Reactions with Allylic Chlorides

The reaction of nucleophilic stannyl anions with electrophilic organic halides is a versatile method for creating carbon-tin bonds. For instance, trimethylstannyl (Me3Sn-) and triphenylstannyl (Ph3Sn-) anions, typically generated in liquid ammonia from the corresponding tin halide and sodium metal, can react with haloarenes. While direct examples with 1-chloro-1-cyclohexene are not detailed, the principle extends to allylic chlorides. The photostimulated reaction of trimethylstannyl ions with p-chloroanisole, for example, results in a high yield of the corresponding arylstannane, a reaction that is inhibited by radical scavengers, suggesting an SRN1 mechanism conicet.gov.ar.

Synthesis from Ketones via Tributylstannyllithium Intermediates

A direct route to vinylstannanes, including tributyl-1-cyclohexen-1-yl-stannane, starts from the corresponding ketone, cyclohexanone. The treatment of the ketone with tributylstannyllithium (Bu3SnLi) leads to the formation of a tin-containing alkoxide intermediate. Subsequent reaction of this intermediate with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et3N) promotes an elimination reaction to furnish the desired vinylstannane organic-chemistry.org.

| Reactant | Reagents | Product | Ref. |

| Ketone | 1. Bu3SnLi 2. MsCl/Et3N | Vinylstannane | organic-chemistry.org |

This method provides a powerful way to convert readily available ketones into functionalized vinylstannanes.

Transmetalation Strategies for Cyclohexenylstannane Synthesis

Transmetalation, the exchange of a metallic element from an organometallic compound for another metal, is a highly effective strategy for the synthesis of organostannanes with high stereochemical control.

Hydroboration-Transmetalation Sequences for Stereoselective Formation

A highly stereoselective one-pot procedure allows for the synthesis of (E)-vinylstannanes from alkynes orgsyn.org. This method involves the hydroboration of an alkyne with a sterically hindered borane, such as dicyclohexylborane, to produce an (E)-vinylborane. This intermediate then undergoes a boron-to-tin transmetalation upon exposure to tributyltin methoxide at room temperature. This sequence generally provides the desired (E)-vinylstannane in good yield and with very high E/Z stereoselectivity orgsyn.org. The use of a radical inhibitor like galvinoxyl can prevent isomerization of the vinylstannane product orgsyn.org. Vinyl tellurides can also be converted to other organometallic compounds, such as vinyllithium reagents, through transmetalation, which can then be used in further synthetic transformations acs.org.

| Starting Material | Reagents | Intermediate | Final Product | Stereoselectivity | Ref. |

| Alkyne | 1. Dicyclohexylborane 2. Tributyltin methoxide | (E)-Vinylborane | (E)-Vinylstannane | High E/Z | orgsyn.org |

Palladium-Catalyzed Coupling of Vinyl Triflates with Hexamethylditin

The palladium-catalyzed coupling of vinyl triflates with organostannanes, a reaction central to Stille coupling, provides a high-yielding route to vinylstannanes acs.orgsemanticscholar.orglibretexts.orgwikipedia.orgosti.gov. In this methodology, a regioselectively formed vinyl triflate, derived from a ketone, is reacted with hexamethylditin in the presence of a palladium catalyst semanticscholar.orgosti.gov. The catalytic cycle involves the oxidative addition of the vinyl triflate to the palladium(0) catalyst, followed by transmetalation with hexamethylditin and subsequent reductive elimination to yield the vinylstannane and regenerate the catalyst wikipedia.org. This reaction proceeds under mild conditions and is tolerant of various functional groups semanticscholar.org. The presence of lithium chloride is often beneficial for the reaction semanticscholar.orgosti.gov. This method has been successfully applied to the synthesis of complex molecules acs.org.

| Substrate | Reagent | Catalyst | Product | Ref. |

| Vinyl Triflate | Hexamethylditin | Palladium Complex | Vinylstannane | semanticscholar.orgosti.gov |

This approach is particularly valuable as vinyl triflates are readily accessible from ketones, providing a two-step sequence to convert ketones into vinylstannanes.

Stereocontrolled Synthesis of Specific Stannane, tributyl-1-cyclohexen-1-yl- Isomers

The stereocontrolled synthesis of Stannane, tributyl-1-cyclohexen-1-yl-, and its substituted derivatives hinges on the ability to control the spatial arrangement of atoms in the molecule. This control can be exerted at two key stages: the formation of the carbon-tin bond to establish the position of the tributyltin group on the cyclohexene (B86901) ring, and the formation of carbon-carbon bonds in the synthesis of the cyclohexene precursor, which dictates the relative and absolute stereochemistry of any substituents on the ring.

Regioselectivity in Carbon-Tin Bond Formation

The regioselective formation of the carbon-tin (C-Sn) bond is crucial for ensuring that the tributyltin moiety is introduced at the desired position on the cyclohexene ring, specifically at the C-1 position for the target compound. Two primary strategies have emerged as highly effective for achieving this: the hydrostannylation of a suitable alkyne precursor and the palladium-catalyzed cross-coupling of a cyclohexenyl triflate.

Hydrostannylation of 1-Ethynylcyclohexene:

The direct addition of tributyltin hydride (Bu₃SnH) across the triple bond of 1-ethynylcyclohexene is a prominent method for the synthesis of tributyl(cyclohex-1-en-1-yl)stannane. This reaction, known as hydrostannylation, can proceed via radical or transition-metal-catalyzed pathways. The palladium-catalyzed hydrostannylation of terminal alkynes has been shown to be a highly efficient and regioselective method for the synthesis of vinylstannanes. nih.gov The regiochemical outcome, affording either the α-vinylstannane (tin atom at the terminal carbon) or the β-vinylstannane (tin atom at the internal carbon), is significantly influenced by the choice of catalyst and ligands.

For the synthesis of Stannane, tributyl-1-cyclohexen-1-yl-, the desired product is the α-isomer. Research has demonstrated that the use of specific palladium catalysts with phosphine ligands can direct the hydrostannylation of terminal alkynes to selectively yield the α-vinylstannane. While specific data for 1-ethynylcyclohexene is not extensively reported, the general trends observed for other terminal alkynes provide valuable insights. The regioselectivity is a result of the subtle interplay of steric and electronic effects during the catalytic cycle.

| Alkyne Substrate | Catalyst/Ligand | Solvent | Temperature (°C) | α-isomer (%) | β-isomer (%) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Octyne | Pd(PPh₃)₄ | THF | 25 | 85 | 15 | 90 |

| Phenylacetylene | PdCl₂(PPh₃)₂ | Toluene | 80 | 10 | 90 | 85 |

| 1-Hexyne | Mo(CO)₃(CN-t-Bu)₃ | Benzene | 60 | >95 | <5 | 78 |

| 1-Octyne | [Rh(COD)Cl]₂/dppf | DCM | 25 | 5 | 95 | 92 |

Stille Coupling of Cyclohex-1-en-1-yl Triflate:

An alternative regioselective route involves the use of a pre-functionalized cyclohexene ring. Cyclohexanone can be converted to its corresponding enol triflate, cyclohex-1-en-1-yl trifluoromethanesulfonate. This triflate is an excellent electrophile for palladium-catalyzed Stille cross-coupling reactions. wikipedia.org The reaction of cyclohex-1-en-1-yl triflate with a tributyltin reagent, such as hexabutylditin ((Bu₃Sn)₂), in the presence of a palladium catalyst, regioselectively yields Stannane, tributyl-1-cyclohexen-1-yl-. The position of the tributyltin group is unambiguously defined by the position of the triflate group in the precursor. A significant advantage of this method is that the stereochemistry of the double bond is retained during the coupling process. wikipedia.org

Stereoselectivity in Carbon-Carbon Bond Formation Precursors

When the target is a substituted Stannane, tributyl-1-cyclohexen-1-yl- isomer, controlling the stereochemistry of the substituents on the cyclohexene ring is essential. This is achieved by employing stereoselective methods in the synthesis of the cyclohexene precursor. The stereochemical information embedded in the precursor can then be carried through to the final stannane product.

Diastereoselective Synthesis of Substituted Cyclohexanones:

Substituted cyclohexanones are versatile precursors to the desired cyclohexene derivatives. A variety of stereoselective methods exist for their synthesis. For instance, cascade Michael-aldol reactions between enones and suitable Michael donors can lead to the formation of highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org The relative stereochemistry of the substituents is controlled by the reaction conditions and the nature of the reactants and catalysts. These stereochemically defined cyclohexanones can then be converted to the corresponding enol triflates or other precursors for the introduction of the tributyltin group, often with retention of the established stereochemistry.

Palladium-Catalyzed Borylative Cyclization:

Another powerful strategy for the stereocontrolled synthesis of substituted cyclohexenes is the palladium-catalyzed borylative cyclization of 1,7-enynes. rsc.org This method allows for the construction of the cyclohexane ring with excellent regioselectivity and can be adapted to control the stereochemistry of the newly formed chiral centers. The resulting functionalized cyclohexenes, which contain a boron moiety, can be further elaborated to introduce other substituents or can be converted to precursors for stannylation.

The stereochemical integrity of the precursor is often maintained in subsequent transformations. For example, the Stille coupling of a chiral, non-racemic cyclohexenyl triflate with a tin reagent is expected to proceed with retention of configuration at the double bond, thus providing a stereospecific route to chiral cyclohexenylstannanes. nih.gov This transfer of stereochemistry is a cornerstone of modern asymmetric synthesis.

| Reaction Type | Starting Materials | Catalyst/Reagent | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|---|

| Michael Addition/Annulation | Curcumin and Arylidenemalonate | KOH/TBAB | Highly substituted cyclohexanone | >95:5 | N/A |

| Diels-Alder Reaction | 2-Silyloxy-1,3-diene and Chiral Acrylate | Lewis Acid | Chiral substituted cyclohexene | >98:2 | >95% |

| Palladium-Catalyzed Cyclization | 1,7-Enyne and Bis(pinacolato)diboron | Pd(dba)₂/Ligand | Functionalized cyclohexene | High | Up to 99% |

Iv. Advanced Applications in Organic Synthesis Enabled by Stannane, Tributyl 1 Cyclohexen 1 Yl

Stille Coupling Reactions

The Stille reaction is a cornerstone of organometallic chemistry, involving the coupling of an organostannane with an organic electrophile, typically a halide or triflate, catalyzed by a palladium(0) complex. researchgate.netwikipedia.org Stannane (B1208499), tributyl-1-cyclohexen-1-yl-, as a vinylstannane, is an excellent substrate for these transformations, enabling the synthesis of a wide array of complex molecules. The general mechanism involves oxidative addition of the electrophile to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.netwikipedia.org

A powerful variant of the Stille reaction is the carbonylative coupling, which incorporates a molecule of carbon monoxide (CO) into the product, providing a direct route to ketones and enones. researchgate.net When Stannane, tributyl-1-cyclohexen-1-yl- is subjected to Stille conditions under an atmosphere of carbon monoxide, it can couple with organic electrophiles to form valuable carbonyl compounds. This process is particularly useful for the synthesis of divinyl ketones, which are important precursors for cyclization reactions, such as the Nazarov cyclization.

Research has demonstrated the successful carbonylative Stille coupling of tributyl(cyclohexen-1-yl)stannane with alkenyl iodides. arkat-usa.org For instance, the reaction with specific oxazolidinone-containing alkenyl iodides under palladium catalysis and a CO atmosphere afforded the corresponding divinyl ketones in good yields. This transformation highlights the utility of the reagent in constructing complex acyclic systems that can be used in subsequent stereoselective cyclizations. arkat-usa.org The use of specific ligands and additives, such as copper(I) iodide (CuI) and triphenylarsine (AsPh₃), can be crucial in promoting the carbonylative pathway over the direct coupling, especially with less reactive electrophiles like enol triflates. acs.org

| Electrophile | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (Z)-3-(2-Iodovinyl)-4,4-dimethyloxazolidin-2-one | Pd₂(dba)₃, P(2-furyl)₃, CO (1 atm), NMP, 25 °C | (Z)-3-(3-(Cyclohex-1-en-1-yl)-3-oxoprop-1-en-1-yl)-4,4-dimethyloxazolidin-2-one | 55% | arkat-usa.org |

| (Z)-3-(2-Iodovinyl)-4-isopropyl-4-methyloxazolidin-2-one | Pd₂(dba)₃, P(2-furyl)₃, CO (1 atm), NMP, 25 °C | (Z)-3-(3-(Cyclohex-1-en-1-yl)-3-oxoprop-1-en-1-yl)-4-isopropyl-4-methyloxazolidin-2-one | 52% | arkat-usa.org |

The primary application of Stannane, tributyl-1-cyclohexen-1-yl- is its palladium-catalyzed cross-coupling with a variety of sp²- and sp-hybridized carbon electrophiles. mt.com This versatility allows for the synthesis of diverse structures incorporating the cyclohexenyl scaffold.

Aryl Electrophiles: Coupling with aryl halides or triflates yields 1-aryl-1-cyclohexenes. This reaction is a powerful tool for linking carbocyclic and aromatic systems, which are common motifs in pharmaceuticals and materials science.

Vinyl Electrophiles: The reaction with vinyl halides or triflates is a highly effective method for constructing 1,3-diene systems, with the reaction generally proceeding with retention of the vinyl electrophile's stereochemistry.

Alkynyl Electrophiles: Coupling with terminal alkynyl halides produces conjugated enyne structures, which are valuable intermediates in organic synthesis, often used in pericyclic reactions or as precursors to more complex conjugated systems.

The efficiency of these couplings can be influenced by the choice of palladium catalyst, ligands, and additives. For instance, the inclusion of copper(I) salts and fluoride ions has been shown to enhance the reactivity of similar Stille couplings. mt.com

A direct and significant consequence of the cross-coupling capabilities of Stannane, tributyl-1-cyclohexen-1-yl- is the synthesis of conjugated unsaturated systems. As a vinylstannane, its reaction with vinyl electrophiles provides a stereospecific route to substituted 1,3-dienes. wikipedia.org This is particularly valuable as conjugated dienes are fundamental building blocks for Diels-Alder reactions, electrocyclizations, and the synthesis of conductive polymers. The coupling of the 1-cyclohexenyl unit to another vinyl group creates a diene with both an exocyclic and an endocyclic double bond, a structural feature present in various natural products and bioactive molecules.

The Stille reaction's mild conditions and high functional group tolerance make it an ideal method for late-stage bond formation in the total synthesis of complex natural products. wikipedia.org Stannane, tributyl-1-cyclohexen-1-yl- can be employed as a key building block to introduce the cyclohexene (B86901) moiety, a common structural subunit in terpenes, steroids, and alkaloids. Its stability allows it to be carried through multiple synthetic steps before the key coupling reaction is performed, minimizing the need for extensive protecting group manipulations. While specific examples detailing the use of this exact stannane in a completed total synthesis are specialized, the strategy is a well-established tool in the synthetic chemist's arsenal. rsc.org

The intramolecular variant of the Stille reaction is a powerful strategy for the construction of cyclic systems, including medium and large rings that are often challenging to synthesize via other methods. qub.ac.ukorganic-chemistry.org This approach involves a molecule containing both the tributylstannyl group and an electrophilic center (e.g., a vinyl or aryl halide) connected by a suitable tether. Upon exposure to a palladium catalyst, the molecule undergoes cyclization. A derivative of Stannane, tributyl-1-cyclohexen-1-yl-, where one of the butyl groups is replaced by a tether bearing an electrophile, could be designed to undergo intramolecular cyclization, leading to the formation of complex fused or bridged ring systems containing a cyclohexene ring.

Transformations Beyond Stille Coupling

While predominantly used in Stille reactions, the carbon-tin bond in Stannane, tributyl-1-cyclohexen-1-yl- can undergo other useful transformations. These reactions expand its synthetic utility beyond palladium catalysis.

One of the most important transformations is the tin-lithium exchange . Treatment of the vinylstannane with an alkyllithium reagent, such as n-butyllithium, results in the rapid and clean formation of 1-cyclohexen-1-yllithium. arkat-usa.org This transmetalation converts the moderately nucleophilic stannane into a highly reactive organolithium reagent. The resulting vinyllithium species can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides), providing a versatile method for installing the cyclohexenyl group and forming a new bond to a different functional group.

Another common reaction is protodestannylation , where the carbon-tin bond is cleaved by an acid to install a proton. researchgate.netacs.org This can be useful for removing the stannyl group and generating a simple cyclohexene. Similarly, halodestannylation , typically using iodine, bromine, or N-halosuccinimides, can replace the tributylstannyl group with a halogen atom, converting the nucleophilic vinylstannane into an electrophilic vinyl halide. This transformation is synthetically valuable as it inverts the polarity of the cyclohexenyl carbon, allowing it to participate in subsequent reactions as an electrophile.

Generation of Vinyllithium Reagents for Subsequent Functionalization

One of the primary applications of Stannane, tributyl-1-cyclohexen-1-yl- is its use as a precursor for the generation of vinyllithium reagents. This transformation is typically achieved through a tin-lithium exchange reaction, where the tributyltin group is swapped for a lithium atom upon treatment with an organolithium reagent, such as n-butyllithium. arkat-usa.org This process provides a reliable method for the preparation of functionalized vinyllithiums, which are highly reactive intermediates used to form new carbon-carbon bonds. arkat-usa.orgwikipedia.org

The resulting 1-cyclohexen-1-yllithium can then be reacted with a variety of electrophiles to introduce a wide range of functional groups onto the cyclohexene ring. This methodology has been successfully applied in the synthesis of complex molecules, including natural products and their analogues. The vinyllithium intermediate is known to be stable at low temperatures, typically below -50°C, but can undergo cyclization to form methylenecyclobutane at higher temperatures. arkat-usa.org

| Reactant | Reagent | Intermediate | Electrophile (Example) | Product |

|---|---|---|---|---|

| Stannane, tributyl-1-cyclohexen-1-yl- | n-Butyllithium | 1-Cyclohexen-1-yllithium | Chlorotrimethylsilane | 1-(Trimethylsilyl)cyclohex-1-ene |

Allylation Reactions with Carbonyl Compounds and Other Electrophiles

Stannane, tributyl-1-cyclohexen-1-yl-, while not a traditional allylic stannane, can participate in reactions analogous to allylation, particularly after conversion to a more reactive species. The related allyltributylstannanes are well-known for their ability to react with carbonyl compounds, such as aldehydes and ketones, in the presence of a Lewis acid to form homoallylic alcohols. researchgate.netwiley.com These reactions can also be promoted by protic solvents like methanol. nih.gov

Furthermore, allyltributylstannane reacts with organic halides in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or a palladium catalyst to yield allylated products. researchgate.net While direct allylation with Stannane, tributyl-1-cyclohexen-1-yl- is not the primary application, its vinyllithium derivative can react with allylic electrophiles to achieve similar structural motifs.

Role in Nazarov Cyclizations for Polycyclic Systems

The Nazarov cyclization is a powerful acid-catalyzed reaction for the synthesis of cyclopentenones from divinyl ketones. wikipedia.orgorganic-chemistry.orgorganicreactions.org This reaction proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation intermediate. wikipedia.orgnih.gov Stannane, tributyl-1-cyclohexen-1-yl- can serve as a precursor to substrates for the Nazarov cyclization. For instance, the cyclohexenyl moiety can be incorporated into a divinyl ketone structure, which can then undergo cyclization to form polycyclic systems containing a five-membered ring.

The versatility of the Nazarov cyclization has been expanded to include various precursors that can generate the key divinyl ketone or its equivalent in situ. organicreactions.orgnih.gov This includes silylated and stannylated divinyl ketones, which can influence the regioselectivity of the reaction. organic-chemistry.org The use of Stannane, tributyl-1-cyclohexen-1-yl- in this context allows for the construction of complex polycyclic frameworks that are present in numerous natural products.

Carbostannylation of Alkynes

Carbostannylation of alkynes is a process that involves the addition of a carbon-tin bond across a carbon-carbon triple bond. While Stannane, tributyl-1-cyclohexen-1-yl- itself is not directly used for carbostannylation, related vinylstannanes are key products of the hydrostannylation of alkynes with reagents like tributyltin hydride. organic-chemistry.orghubbry.comucl.ac.ukresearchgate.net The hydrostannylation of terminal alkynes can lead to the formation of either α- or β-vinylstannanes, with the regioselectivity being dependent on the catalyst and reaction conditions. organic-chemistry.orgnih.gov

The resulting vinylstannanes, which can include structures similar to Stannane, tributyl-1-cyclohexen-1-yl-, are valuable intermediates in organic synthesis. They can undergo various cross-coupling reactions to form more complex molecules. The intermolecular radical addition of tin-centered radicals to alkynes is a known method to generate vinyl radicals, which can then be trapped to form functionalized vinylstannanes. acs.org

Functionalization of Saturated N-Heterocycles via SnAP Reagents

Saturated N-heterocycles are important structural motifs in many pharmaceuticals and biologically active compounds. nih.govethz.ch The Stannyl Amine Protocol (SnAP) provides a powerful method for the synthesis of these heterocycles. researchgate.netacs.orgethz.ch SnAP reagents, which are amino tributylstannanes, react with aldehydes or ketones to form imines that undergo a copper-promoted radical cyclization to yield a variety of saturated N-heterocycles, including morpholines, piperazines, and thiomorpholines. ethz.chorgsyn.orgresearchgate.net

While Stannane, tributyl-1-cyclohexen-1-yl- is not a SnAP reagent itself, the underlying principle of utilizing organostannanes for the formation of carbon-carbon bonds via radical processes is relevant. The development of SnAP reagents has provided a convergent and predictable method for the synthesis of complex, N-unprotected saturated heterocycles from simple starting materials. ethz.chresearchgate.net

| Reagent Type | Reactant | Key Step | Product Class |

|---|---|---|---|

| Amino tributylstannane (SnAP Reagent) | Aldehyde or Ketone | Copper-promoted radical cyclization | Saturated N-heterocycles (e.g., morpholines, piperazines) |

Dehalogenation Reactions in Synthetic Sequences

Organotin hydrides, such as tributyltin hydride, are well-established reagents for the dehalogenation of organic halides. hubbry.comorganic-chemistry.org This reaction proceeds via a radical chain mechanism where the tributyltin radical abstracts a halogen atom from the substrate, and the resulting alkyl radical is then quenched by a hydrogen atom from tributyltin hydride. hubbry.comnih.gov

Although Stannane, tributyl-1-cyclohexen-1-yl- is not a tin hydride, it can be a precursor to tributyltin halides, which can then be reduced to tributyltin hydride. nih.gov Alternatively, tributyltin hydride can be generated in situ from other organotin precursors. orgsyn.org The dehalogenation reaction is a valuable transformation in organic synthesis, often used to remove a halogen atom at a late stage of a synthetic sequence.

Chemo- and Regioselective Functionalization Strategies Utilizing the Cyclohexenyl Moiety

The cyclohexenyl moiety of Stannane, tributyl-1-cyclohexen-1-yl- offers opportunities for chemo- and regioselective functionalization. The double bond within the cyclohexene ring can undergo a variety of electrophilic addition reactions. The position of the tributyltin group influences the regioselectivity of these additions.

Furthermore, the carbon-tin bond can be cleaved to generate a nucleophilic vinyllithium or vinylcuprate reagent, as discussed previously, which can then react with a wide range of electrophiles in a highly regioselective manner. This allows for the introduction of functional groups at the C1 position of the cyclohexene ring. The ability to perform these transformations selectively is crucial for the synthesis of complex target molecules where precise control over the substitution pattern is required. nih.govrsc.org

V. Stereochemical Control and Stereoselective Synthesis

Diastereoselective Synthesis of Stannane (B1208499), tributyl-1-cyclohexen-1-yl- Intermediates

The diastereoselective synthesis of intermediates is a cornerstone of stereochemical control, aiming to produce a specific diastereomer from a mixture of possibilities. In the context of Stannane, tributyl-1-cyclohexen-1-yl-, this often involves reactions on a prochiral or chiral substrate where the existing stereocenters influence the formation of a new one.

A primary method for synthesizing vinylstannanes is the hydrostannylation of alkynes, a reaction that can be catalyzed by transition metals like palladium. msu.edu The stereoselectivity of this addition across the triple bond is of paramount importance. For instance, the palladium-catalyzed hydrostannylation of terminal alkynes is known to proceed stereoselectively to generate vinyltin (B8441512) compounds. msu.edu When the substrate contains pre-existing stereocenters, such as in a substituted cyclohexene (B86901) ring, the approach of the bulky tributyltin hydride reagent can be influenced by steric hindrance, leading to the preferential formation of one diastereomer.

Research has shown that in reactions involving chiral substrates, the diastereoselectivity can be high. For example, in aldol (B89426) reactions employing chiral auxiliaries, excellent diastereoselectivities are often observed. scielo.org.mxresearchgate.net While not directly the synthesis of the stannane itself, these principles of substrate control are applicable. If Stannane, tributyl-1-cyclohexen-1-yl- were to be synthesized from a chiral cyclohexenyl precursor, the facial selectivity of the hydrostannation would be dictated by the existing stereochemistry of the ring, leading to a diastereomerically enriched product.

Table 1: Illustrative Diastereoselective Aldol Reaction Outcomes

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| trans-2-Phenylcyclohexanol | Ene reaction | Glyoxylate ester | 10:1 (anti:syn) | wikipedia.org |

| Indene-based Thiazolidinethione | Acetate aldol reaction | Propionaldehyde | >95:5 | scielo.org.mxresearchgate.net |

| Evans' Oxazolidinone | Aldol reaction | Aldehyde | High d.r. | youtube.com |

This table illustrates the high levels of diastereoselectivity achievable using chiral auxiliaries, a principle applicable to the synthesis of complex molecules.

Enantioselective Transformations Mediated by Chiral Catalysts in Conjunction with Stannane, tributyl-1-cyclohexen-1-yl-

Enantioselective catalysis seeks to create a chiral product from an achiral or racemic starting material through the use of a chiral catalyst. In reactions involving Stannane, tributyl-1-cyclohexen-1-yl-, a chiral catalyst can create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.

A key reaction for this stannane is the Stille cross-coupling. organic-chemistry.org The development of enantioselective variants of this reaction is a significant area of research. This can be achieved by using a palladium catalyst bearing a chiral ligand. The chiral ligand coordinates to the metal center, and during the catalytic cycle, particularly the transmetalation and reductive elimination steps, it can differentiate between two enantiotopic transition states, leading to an enantiomerically enriched product.

For example, the enantioselective cross-hydroalkenylation of cyclic 1,3-dienes with terminal olefins has been successfully achieved using a chiral NHC-Ni(allyl) catalyst, affording products with high enantioselectivity (up to 99% ee). nih.gov While this specific example does not use a stannane, it demonstrates the power of chiral N-heterocyclic carbene (NHC) ligands in transition metal catalysis. Similar strategies can be envisioned for Stille couplings, where a chiral NHC-Pd complex could mediate the enantioselective coupling of Stannane, tributyl-1-cyclohexen-1-yl- with a suitable electrophile. The Corey-Bakshi-Shibata (CBS) reduction provides another example of powerful enantioselective catalysis, using a chiral oxazaborolidine catalyst to reduce prochiral ketones to chiral alcohols with high enantiomeric excess. youtube.com The principle of using a chiral catalyst to control the approach of a reagent to a prochiral substrate is directly applicable.

Retention and Inversion of Configuration in Cross-Coupling Reactions

A fundamental question in stereospecific cross-coupling reactions is whether the configuration of a chiral center in one of the coupling partners is retained or inverted in the product. For reactions involving enantioenriched organostannanes, the stereochemical outcome at the carbon-tin center is of great interest.

In palladium-catalyzed cross-coupling reactions, both stereoretentive and stereoinvertive pathways are well-documented for the transmetalation step. nih.gov The specific outcome is dictated by the dominant mechanism of alkyl group transfer from tin to palladium. A stereoretentive pathway can proceed through a closed or open SE2 (substitution, electrophilic, bimolecular) transition state. Conversely, a stereoinvertive SE2 mechanism involves the minor bonding lobe of the carbon-metal bond. nih.gov

Pioneering studies have shown that for Stille cross-coupling reactions of enantioenriched alkylstannanes, the presence of copper(I) co-catalysts often leads to a net retention of stereochemistry. nih.gov In the absence of such additives, the stereochemical course is often less predictable. While these studies have primarily focused on sp³-hybridized carbon centers, the principles extend to the sp²-hybridized carbon of Stannane, tributyl-1-cyclohexen-1-yl-. In the context of a Stille coupling, the reaction is generally observed to proceed with retention of the configuration of the double bond.

E/Z-Isomerization Considerations in Reaction Pathways, particularly during Carbonylative Couplings

The geometric configuration of the double bond in Stannane, tributyl-1-cyclohexen-1-yl- (which is fixed in a Z-like configuration within the ring) and in the potential products is a crucial stereochemical feature. During reaction pathways, particularly under the conditions of cross-coupling, the possibility of E/Z isomerization must be considered.

Palladium-catalyzed carbonylative coupling reactions, where carbon monoxide is inserted between the organic partners, are powerful methods for synthesizing ketones. In the context of vinylstannanes, this would involve the coupling of the stannane, an organic halide, and CO. The mechanism of Stille couplings generally proceeds with retention of the geometry of the vinylstannane. However, isomerization can sometimes occur. For example, in nickel-catalyzed cross-couplings, significant isomerization of terminal olefins to internal olefins has been observed. caltech.edu

The stereoselective synthesis of 1,3-dienylstannanes via palladium-catalyzed cross-coupling reactions highlights the importance of maintaining geometric integrity. researchgate.net The choice of catalyst, ligands, and reaction conditions is critical to prevent unwanted isomerization of the double bonds in both the starting materials and the products. Minimizing side reactions that could lead to a loss of stereochemical information is a key challenge in ensuring the E/Z purity of the final compound.

Influence of Chiral Auxiliaries on Stereochemical Outcome in Stannane-Mediated Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. scielo.org.mxwikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. This is a powerful and reliable strategy in asymmetric synthesis. scielo.org.mxsigmaaldrich.com

In the context of reactions involving Stannane, tributyl-1-cyclohexen-1-yl-, a chiral auxiliary could be attached to the coupling partner. For instance, in a Stille coupling with an acyl chloride that bears a chiral auxiliary, the auxiliary would direct the approach of the organostannane. Well-known auxiliaries like Evans' oxazolidinones or sulfur-based auxiliaries derived from amino acids have proven highly effective in directing aldol reactions and alkylations with excellent diastereoselectivity. scielo.org.mxresearchgate.netyoutube.com

The mechanism of control involves the chiral auxiliary creating a sterically and/or electronically biased environment. For example, in the chelation-controlled aldol reactions using Evans' auxiliaries, the auxiliary directs the formation of a specific enolate geometry, which in turn dictates the stereochemical outcome of the reaction with an aldehyde. youtube.com Similarly, if Stannane, tributyl-1-cyclohexen-1-yl- were to react with a substrate containing a chiral auxiliary, the auxiliary would favor one diastereomeric transition state over the other, leading to a stereochemically defined product. The auxiliary is then cleaved to reveal the enantiomerically enriched product and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

Table 2: Common Chiral Auxiliaries and Their Applications

| Auxiliary Type | Example | Typical Application | Reference |

|---|---|---|---|

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric aldol reactions, alkylations | scielo.org.mxyoutube.comsigmaaldrich.com |

| Pseudoephedrine Amides | (1R,2R)-(−)-Pseudoephedrine | Asymmetric alkylations | wikipedia.orgsigmaaldrich.com |

| Camphorsultam | (1S)-(−)-2,10-Camphorsultam | Diels-Alder reactions, alkylations | sigmaaldrich.com |

| Sulfur-based Auxiliaries | Thiazolidinethiones | Asymmetric aldol reactions | scielo.org.mxresearchgate.net |

| trans-2-Phenylcyclohexanol | (1R,2R)-trans-2-Phenyl-1-cyclohexanol | Asymmetric ene reactions | wikipedia.org |

This table provides examples of widely used chiral auxiliaries that can be employed to control stereochemistry in various synthetic transformations.

Vi. Computational and Theoretical Studies of Stannane, Tributyl 1 Cyclohexen 1 Yl Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

There are no specific DFT calculations reported in the scientific literature for Stannane (B1208499), tributyl-1-cyclohexen-1-yl-. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. organic-chemistry.org For palladium-catalyzed cross-coupling reactions involving organostannanes (Stille reactions), DFT studies on analogous systems have been instrumental in elucidating the intricate steps of the catalytic cycle. researchgate.netuwindsor.ca

No transition state analyses for palladium-catalyzed reactions involving Stannane, tributyl-1-cyclohexen-1-yl- have been published. For a typical Stille coupling, the key steps that would be analyzed via DFT include oxidative addition, transmetalation, and reductive elimination. wikipedia.org Computational studies on other stannanes have shown that the nature of the ligands on the palladium catalyst and the organic groups on the tin atom can significantly influence the energy barriers of these transition states. researchgate.net

Without specific DFT calculations, the energetic profile and the rate-determining step for reactions of Stannane, tributyl-1-cyclohexen-1-yl- remain unknown. In many Stille couplings, the transmetalation step, where the organic group is transferred from the tin atom to the palladium center, is often the rate-determining step. wikipedia.org However, this can vary depending on the specific reactants and conditions.

Molecular Dynamics Simulations for Solvent and Ligand Effects

There is no published research on the use of Molecular Dynamics (MD) simulations to study the solvent and ligand effects on the reactivity of Stannane, tributyl-1-cyclohexen-1-yl-. MD simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov Such studies could, in principle, provide valuable insights into how different solvents and phosphine (B1218219) ligands might influence the conformational dynamics of the stannane and its interaction with the palladium catalyst in solution. nih.govyoutube.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Reactivity and Selectivity Prediction

A Quantitative Structure-Activity Relationship (QSAR) analysis for the reactivity and selectivity of Stannane, tributyl-1-cyclohexen-1-yl- has not been developed. QSAR models are mathematical models that attempt to correlate the chemical structure of a compound with its biological or chemical activity. rsc.org Developing a QSAR model for Stille reactions would require a large dataset of reactivity data for a series of related organostannanes, which is not available for this specific compound.

Elucidation of Stereochemical Outcomes through Computational Modeling

There are no computational modeling studies that elucidate the stereochemical outcomes of reactions involving Stannane, tributyl-1-cyclohexen-1-yl-. Given that the cyclohexenyl group is chiral, understanding and predicting the stereochemistry of its transfer in cross-coupling reactions would be of significant interest. Theoretical investigations on other systems have demonstrated the power of computational chemistry in predicting stereoselective outcomes. researchgate.net However, such specific studies for the target compound are yet to be undertaken.

Vii. Emerging Trends and Future Research Directions

Development of More Sustainable and Environmentally Benign Organotin Reagents

The ecotoxicity of organotin compounds, particularly tributyltin (TBT) derivatives, is a significant concern that has driven research towards more environmentally benign alternatives. Future research is focused on designing organotin reagents with reduced toxicity and environmental persistence. This includes the development of reagents that are more readily degraded into non-toxic inorganic tin species. One approach involves the use of alternative alkyl groups on the tin atom that are more susceptible to metabolic breakdown. Another avenue of exploration is the development of solid-supported or polymer-bound organotin reagents, which can be easily recovered from reaction mixtures, minimizing tin contamination in waste streams. The goal is to create a new generation of organotin reagents that retain the synthetic utility of traditional compounds like "Stannane, tributyl-1-cyclohexen-1-yl-" while exhibiting a significantly improved environmental profile.

Design of Advanced Catalytic Systems for Enhanced Reactivity and Selectivity

The utility of organostannanes in cross-coupling reactions, such as the Stille coupling, is well-established. Future research is directed towards the development of more advanced catalytic systems that can enhance the reactivity and selectivity of these transformations. This includes the design of novel palladium, copper, or other transition metal catalysts with tailored ligand architectures. These advanced catalysts aim to lower catalyst loading, broaden the substrate scope, and improve functional group tolerance. For a reagent like "Stannane, tributyl-1-cyclohexen-1-yl-", this could translate to more efficient coupling with a wider range of organic electrophiles under milder reaction conditions, leading to higher yields and fewer byproducts. Furthermore, the development of catalytic systems that can operate in greener solvents, such as water or bio-renewable solvents, is a key area of focus.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and process control. The integration of organotin chemistry, including reactions involving "Stannane, tributyl-1-cyclohexen-1-yl-", into continuous flow systems is an emerging trend. This involves the development of immobilized catalysts and reagents that can be packed into flow reactors, allowing for continuous production with minimal manual intervention. Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new reactions and molecules. The use of "Stannane, tributyl-1-cyclohexen-1-yl-" in such systems could enable the rapid and efficient synthesis of libraries of complex molecules for applications in drug discovery and materials science.

Exploration of Novel Applications in Advanced Materials Science

Organotin compounds have potential applications in materials science, for example, as precursors for the synthesis of tin-containing polymers and nanomaterials. The unique electronic and photophysical properties of these materials make them attractive for applications in areas such as organic electronics, photovoltaics, and catalysis. Future research will likely explore the incorporation of the tributyl-1-cyclohexen-1-yl-stannyl moiety into novel polymer backbones or as functional groups on material surfaces. The specific structure of the cyclohexenyl group may impart desirable properties to the resulting materials, such as improved solubility, processability, or thermal stability.

Utilization of Advanced Spectroscopic and Analytical Techniques for In Situ Mechanistic Probes

A deeper understanding of the reaction mechanisms of organotin compounds is crucial for the development of more efficient and selective synthetic methods. Advanced spectroscopic and analytical techniques, such as in situ NMR spectroscopy, mass spectrometry, and X-ray absorption spectroscopy, are being increasingly used to probe the intermediates and transition states of organotin reactions in real-time. These studies can provide valuable insights into the role of catalysts, ligands, and solvents in controlling the reaction outcome. For "Stannane, tributyl-1-cyclohexen-1-yl-", such mechanistic investigations could help to elucidate the factors that govern its reactivity and selectivity in various chemical transformations, paving the way for the rational design of improved synthetic protocols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tributyl-1-cyclohexen-1-ylstannane, and how do reaction conditions influence yield?

- Methodology : Synthesis of tributylstannane derivatives typically involves transmetallation or nucleophilic substitution. For cyclohexenyl-substituted variants, a Grignard or organolithium reagent (e.g., 1-cyclohexenyl lithium) can react with tributyltin chloride under inert conditions (argon/nitrogen) at low temperatures (−78°C to 0°C) . Evidence from analogous compounds (e.g., tributyl(propenyl)stannane) suggests that stereochemical control (cis/trans isomerism) may require careful solvent selection (e.g., THF for improved ligand exchange) and slow reagent addition to minimize side reactions . Yield optimization can be monitored via <sup>119</sup>Sn NMR or GC-MS.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing tributyl-1-cyclohexen-1-ylstannane?

- Methodology :

- FTIR : Identifies Sn-C and C=C vibrational modes (e.g., Sn-C stretch ~450–550 cm⁻¹; cyclohexenyl C=C stretch ~1650 cm⁻¹) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Key for confirming cyclohexenyl substituent geometry (e.g., coupling constants for allylic protons) and tin-bound butyl groups (δ ~0.5–1.5 ppm for Sn-CH2) .

- GC-MS/HPLC : Essential for purity assessment, especially to detect residual tributyltin halides or oxidized byproducts (e.g., Sn-O species) .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexenyl group influence reactivity in Stille cross-coupling reactions?

- Methodology : In Stille couplings, E-vinyl stannanes exhibit higher reactivity than Z-isomers due to reduced steric hindrance during transmetallation. For cyclohexenyl variants, conformational analysis (DFT calculations) can predict orbital alignment during oxidative addition. Experimental validation involves coupling with aryl/vinyl iodides (e.g., using Pd(PPh3)4 in DMF) and comparing kinetics via <sup>119</sup>Sn NMR to track intermediate formation . Contradictions in reactivity trends (e.g., solvent-dependent inversion) may arise from competing π-σ pathways, requiring mechanistic studies with isotopic labeling .

Q. How do conflicting data on thermal vs. photo-induced decomposition pathways impact experimental design?

- Methodology : Tributylstannanes decompose via Sn-C bond cleavage, but pathways vary:

- Thermal decomposition : Proceeds via radical mechanisms (e.g., β-hydride elimination at >100°C), forming metallic Sn and hydrocarbons. Controlled studies using TGA-DSC can map stability thresholds .

- Photo-decomposition : UV exposure generates SnH4 and radicals, with redeposition risks on Sn-coated surfaces. Mitigation requires inert atmospheres and short-wavelength filters to minimize photolysis .

Q. What strategies mitigate air sensitivity and byproduct formation during storage and handling?

- Methodology :

- Storage : Use Schlenk lines or gloveboxes with O2/H2O levels <1 ppm. Stabilize with radical inhibitors (e.g., BHT) in dark, refrigerated conditions .

- Byproduct analysis : Regular GC-MS checks for oxidized species (e.g., tributyltin oxides). Recrystallization (hexane/Et2O) or column chromatography (silica, deactivated with 5% Et3N) removes Sn-O contaminants .

- Safety : Tributylstannanes are neurotoxic; handling requires PPE and fume hoods. Waste disposal must follow protocols for organotin compounds (e.g., chelation with EDTA before incineration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.